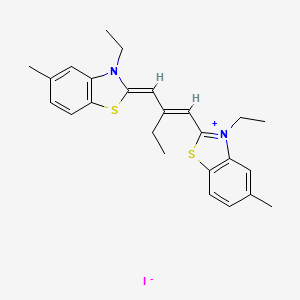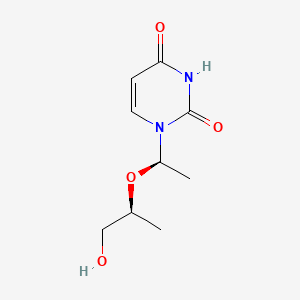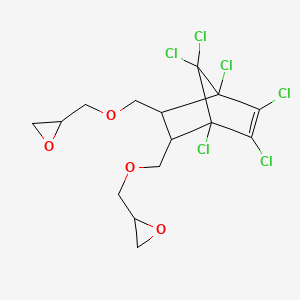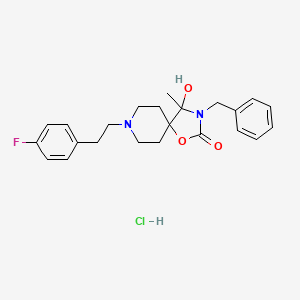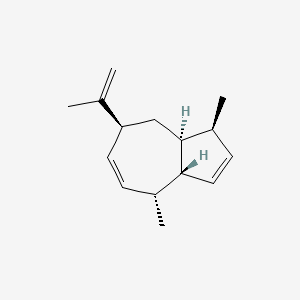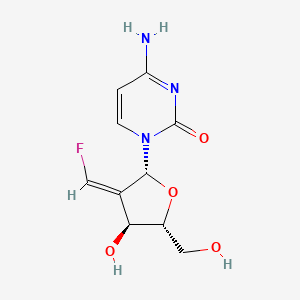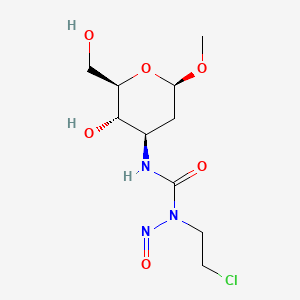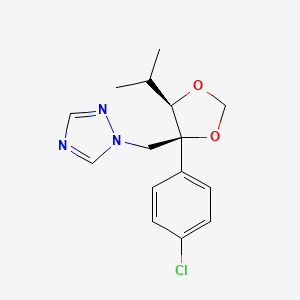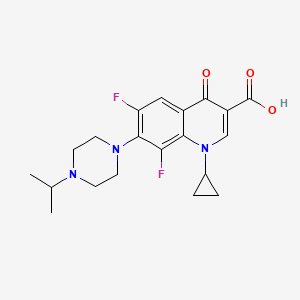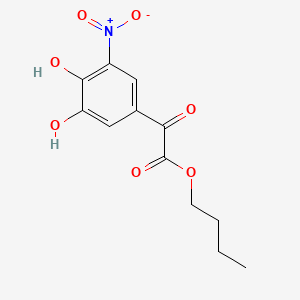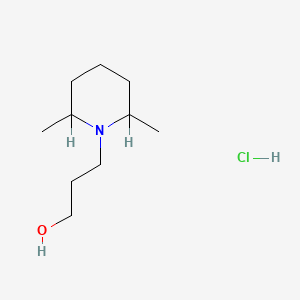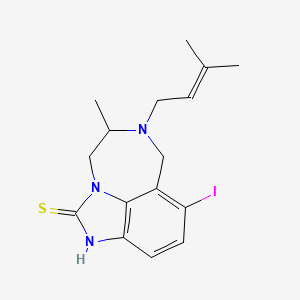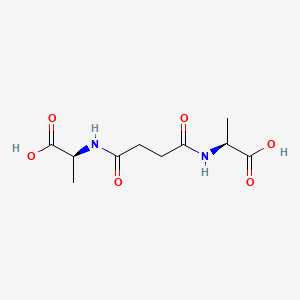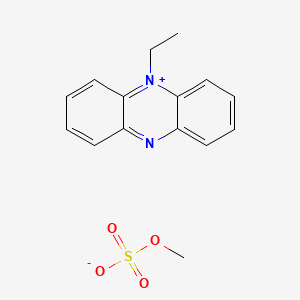
Phenazinium, 5-ethyl-, methyl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenazinium, 5-ethyl-, methyl sulfate is a chemical compound known for its role as an electron mediator in various biochemical applications. It is a derivative of phenazine, a heterocyclic compound produced by certain bacteria. This compound is often used in scientific research due to its ability to facilitate electron transfer in redox reactions.
準備方法
Synthetic Routes and Reaction Conditions
Phenazinium, 5-ethyl-, methyl sulfate can be synthesized through the reaction of phenazine with methyl sulfate under controlled conditions. The reaction typically involves the use of solvents such as ethanol or methanol and is carried out at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating continuous monitoring and control systems to maintain reaction conditions. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
化学反応の分析
Types of Reactions
Phenazinium, 5-ethyl-, methyl sulfate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states, which are useful in redox reactions.
Reduction: The compound can be reduced, often in the presence of reducing agents like sodium borohydride.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different phenazine derivatives, while reduction reactions can produce reduced forms of the compound.
科学的研究の応用
Phenazinium, 5-ethyl-, methyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as an electron mediator in redox reactions, facilitating the transfer of electrons between molecules.
Biology: The compound is employed in studies involving electron transport chains and cellular respiration.
Medicine: It is used in assays to measure the activity of various enzymes, particularly those involved in redox reactions.
Industry: this compound is used in the development of biosensors and other analytical devices due to its stable electron transfer properties.
作用機序
The mechanism of action of phenazinium, 5-ethyl-, methyl sulfate involves its ability to accept and donate electrons. This property makes it an effective electron mediator in redox reactions. The compound interacts with molecular targets such as enzymes and electron transport proteins, facilitating the transfer of electrons and thereby influencing various biochemical pathways.
類似化合物との比較
Phenazinium, 5-ethyl-, methyl sulfate can be compared with other similar compounds such as:
Phenazine methosulfate: Another phenazine derivative with similar electron transfer properties.
1-Methoxy-5-methylphenazinium methyl sulfate: Known for its stability and effectiveness as an electron mediator.
Phenazine ethosulfate: Used in similar applications but with different solubility and stability characteristics.
This compound is unique due to its specific structural modifications, which enhance its electron transfer capabilities and stability in various conditions.
特性
CAS番号 |
42355-87-3 |
|---|---|
分子式 |
C15H16N2O4S |
分子量 |
320.4 g/mol |
IUPAC名 |
5-ethylphenazin-5-ium;methyl sulfate |
InChI |
InChI=1S/C14H13N2.CH4O4S/c1-2-16-13-9-5-3-7-11(13)15-12-8-4-6-10-14(12)16;1-5-6(2,3)4/h3-10H,2H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChIキー |
HMGWHFSWTLLFOC-UHFFFAOYSA-M |
正規SMILES |
CC[N+]1=C2C=CC=CC2=NC3=CC=CC=C31.COS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



